(R)-1,3'-Bipyrrolidine dihydrochloride
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Overview
Description
®-1,3’-Bipyrrolidine dihydrochloride is a chiral compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its two pyrrolidine rings, which are connected by a single bond, and its chiral center, which imparts unique stereochemical properties. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,3’-Bipyrrolidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in a solvent such as tetrahydrofuran. The reaction is maintained at a temperature between 45°C and 70°C to ensure the formation of ®-3-aminopiperidine, which is then reacted with hydrochloric acid to yield ®-1,3’-Bipyrrolidine dihydrochloride .
Industrial Production Methods
Industrial production of ®-1,3’-Bipyrrolidine dihydrochloride often involves large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired enantiomeric purity and chemical stability.
Chemical Reactions Analysis
Types of Reactions
®-1,3’-Bipyrrolidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Scientific Research Applications
®-1,3’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1,3’-Bipyrrolidine dihydrochloride involves its interaction with specific molecular targets. The chiral nature of the compound allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Levocetirizine dihydrochloride: Another chiral compound with antihistamine properties.
Cetirizine dihydrochloride: A racemic mixture used for similar therapeutic purposes.
Uniqueness
®-1,3’-Bipyrrolidine dihydrochloride is unique due to its specific chiral configuration and the presence of two pyrrolidine rings. This structure imparts distinct stereochemical properties that can be exploited in various applications, making it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
1-[(3R)-pyrrolidin-3-yl]pyrrolidine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXKBIQXWILCIT-YCBDHFTFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@@H]2CCNC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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